molecular formula C5H9NO3 B13500741 Methyl 4-amino-3-oxobutanoate

Methyl 4-amino-3-oxobutanoate

Cat. No.: B13500741
M. Wt: 131.13 g/mol
InChI Key: BATNLKUKSXRODF-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-oxobutanoate: is an organic compound with the molecular formula C5H9NO3. It is a derivative of butanoic acid and contains both an amino group and a keto group, making it a versatile intermediate in organic synthesis. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion of ethyl acetoacetate can be alkylated with an appropriate alkyl halide to form the desired product . The reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amides or other derivatives.

Scientific Research Applications

Methyl 4-amino-3-oxobutanoate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which methyl 4-amino-3-oxobutanoate exerts its effects involves its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the keto group can undergo various transformations, including reduction and condensation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-3-oxobutanoate is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

methyl 4-amino-3-oxobutanoate

InChI

InChI=1S/C5H9NO3/c1-9-5(8)2-4(7)3-6/h2-3,6H2,1H3

InChI Key

BATNLKUKSXRODF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CN

Origin of Product

United States

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